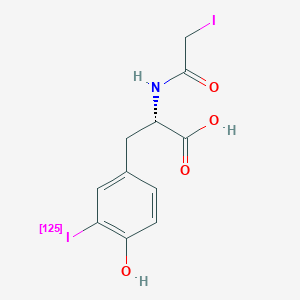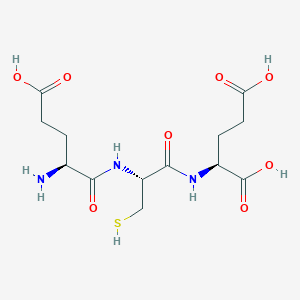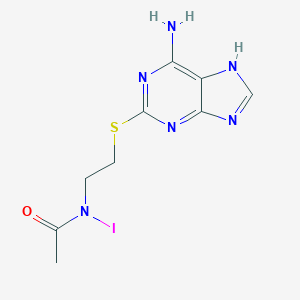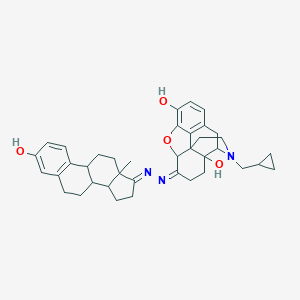
Cyclo(pro-val-asn-pro-phe-ile-leu)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(pro-val-asn-pro-phe-ile-leu), also known as cyclo(PVNPFIL), is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and development. This peptide is composed of six amino acids and has a unique cyclic structure that confers it with specific biochemical and physiological properties.
Aplicaciones Científicas De Investigación
Identification in Food and Beverages
Cyclo(pro-val-asn-pro-phe-ile-leu) and similar compounds, known as diketopiperazines (DKPs), have been identified in various food products. For instance, Ginz and Engelhardt (2000) found proline-based DKPs, including cyclo(pro-ile), cyclo(pro-leu), cyclo(pro-phe), cyclo(pro-pro), and cyclo(pro-val), in roasted coffee and water extracts of roasted coffee proteins (Ginz & Engelhardt, 2000). Similarly, Gautschi et al. (1997) identified a series of proline-based DKPs, such as cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Met-Pro), cyclo(Phe-Pro), and cyclo(Pro-Pro), in beer (Gautschi et al., 1997).
Chemical and Bioactive Properties
Prasad (1995) highlighted the presence of cyclic dipeptides, including cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Ala-Leu), cyclo(Pro-Tyr), cyclo(Pro-Trp), and cyclo(His-Pro), in nature. These compounds emerge as by-products of fermentation and food processing and exhibit interesting physiological and/or pharmacological activities (Prasad, 1995).
Applications in Pharmaceuticals
Morita et al. (1997) isolated a new cyclic nonapeptide, cyclolinopeptide B, which includes a sequence similar to cyclo(pro-val-asn-pro-phe-ile-leu) and demonstrated potent immunosuppressive activity comparable to cyclosporin A (Morita et al., 1997). This finding suggests potential pharmaceutical applications for similar cyclic peptides.
Antifungal and Antibacterial Properties
Research by Zhang Si (2009) on cyclic dipeptides from the marine bacterium Pseudomonas sp. identified compounds including cyclo(Phe-Pro), cyclo(Val-Pro), and cyclo(Ile-Pro), which showed antibacterial activity towards several marine bacterial species (Zhang Si, 2009). Similarly, Yang et al. (2002) found that cyclopeptides isolated from Halobacillus litoralis exhibited moderate antifungal and weak antitumor activities (Yang et al., 2002).
Propiedades
Número CAS |
153723-35-4 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
781 g/mol |
Nombre IUPAC |
2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide |
InChI |
InChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1 |
Clave InChI |
ANLDPEXRVVIABH-WUUSPZRJSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C |
Sinónimos |
axinastatin 3 cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



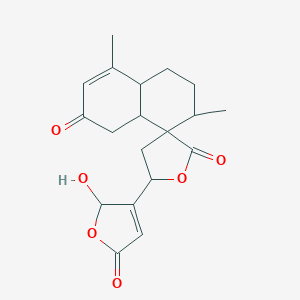
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
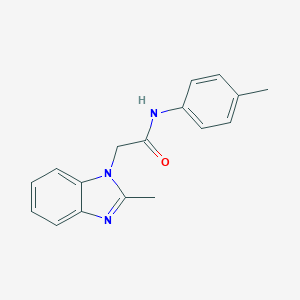
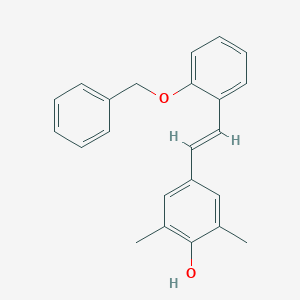
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)

